molecular formula C6H4ClF2NO B6359239 2-Amino-6-chloro-3,4-difluorophenol CAS No. 1782816-34-5

2-Amino-6-chloro-3,4-difluorophenol

Cat. No. B6359239
CAS RN: 1782816-34-5
M. Wt: 179.55 g/mol
InChI Key: IVCRGOZZGFMGIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-chloro-3,4-difluorophenol, also known as ACDF, is a compound with a wide range of applications in scientific research and laboratory experiments. It is a synthetic phenol with a broad spectrum of biochemical, physiological, and pharmacological effects. ACDF has been used in various scientific studies to investigate the mechanism of action of various drugs, to study the biochemical and physiological effects of different compounds, and to develop new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-3,4-difluorophenol is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of drugs. It is also believed to act as an agonist of certain receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
2-Amino-6-chloro-3,4-difluorophenol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of drugs. It has also been shown to act as an agonist of certain receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior. In addition, it has been shown to have anti-inflammatory, anti-allergic, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

2-Amino-6-chloro-3,4-difluorophenol has several advantages for laboratory experiments. It is a relatively inexpensive and readily available compound, and it is relatively stable in various solvents. It also has a wide range of biochemical and physiological effects, making it useful for various scientific studies. However, 2-Amino-6-chloro-3,4-difluorophenol has some limitations. It is not soluble in water, and its solubility in other solvents is limited. In addition, it is not very stable in acidic conditions, and it may degrade over time.

Future Directions

The future directions of 2-Amino-6-chloro-3,4-difluorophenol research are varied and numerous. It could be used to further investigate the mechanism of action of various drugs, to study the biochemical and physiological effects of different compounds, and to develop new therapeutic agents. It could also be used to evaluate the toxicity of various compounds and to study the pharmacokinetics of drugs. In addition, 2-Amino-6-chloro-3,4-difluorophenol could be used to develop new methods of drug delivery, to study the interactions between drugs and other compounds, and to develop new methods of drug synthesis.

Synthesis Methods

2-Amino-6-chloro-3,4-difluorophenol can be synthesized from 2-amino-6-chloro-3,4-difluorobenzene and acetic acid. The reaction is carried out in a solvent such as acetic anhydride or dimethylformamide at a temperature of around 100°C. The reaction is completed in about 15 minutes, and the product is purified by recrystallization. The yield of the reaction is usually around 80-90%.

Scientific Research Applications

2-Amino-6-chloro-3,4-difluorophenol has been used in various scientific studies to investigate the mechanism of action of various drugs. It has been used to study the biochemical and physiological effects of different compounds, and to develop new therapeutic agents. It has also been used to evaluate the toxicity of various compounds and to study the pharmacokinetics of drugs.

properties

IUPAC Name

2-amino-6-chloro-3,4-difluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2NO/c7-2-1-3(8)4(9)5(10)6(2)11/h1,11H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCRGOZZGFMGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)O)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-chloro-3,4-difluorophenol

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